(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
Description
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is a synthetic acrylic acid derivative characterized by a 4-methoxyphenyl core substituted with an azepan-1-ylmethyl group at the 3-position and an α,β-unsaturated carboxylic acid moiety in the trans (E) configuration.
Properties
IUPAC Name |
3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148013 | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-77-2 | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Formation of the substituted phenyl acrylic acid backbone.
- Introduction of the azepan-1-ylmethyl group via nucleophilic substitution or reductive amination.
- Purification and isolation of the final product.
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde | Starting from 4-methoxy-3-hydroxybenzaldehyde, the hydroxy group is converted to a good leaving group (e.g., halide or tosylate), followed by nucleophilic substitution with azepane or azepan-1-ylmethylamine under basic conditions | This step introduces the azepane substituent on the aromatic ring |
| 2 | Knoevenagel condensation to form (2E)-3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid | Condensation of the aldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine, often in refluxing ethanol or toluene | This step forms the acrylic acid double bond with (2E)-configuration |
| 3 | Purification | Recrystallization or chromatographic techniques | Ensures high purity and correct stereochemistry |
Alternative Synthetic Routes
- Reductive amination approach: Starting from 3-formyl-4-methoxyphenylacrylic acid, reaction with azepane under reductive amination conditions (e.g., NaBH3CN) to install the azepan-1-ylmethyl substituent.
- Cross-coupling methods: Using palladium-catalyzed amination (Buchwald-Hartwig amination) to attach azepane to a halogenated methoxyphenyl acrylic acid intermediate.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Azepan-1-ylmethyl substitution | Nucleophilic substitution in DMF, 80-100°C, 12-24 h | 60-75% | Requires careful control to avoid over-alkylation |
| Knoevenagel condensation | Malonic acid, piperidine catalyst, reflux in ethanol, 6-8 h | 70-85% | (2E)-isomer favored thermodynamically |
| Purification | Recrystallization from ethyl acetate/hexane | >95% purity | Confirmed by NMR and HPLC |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of the azepane ring protons, methoxy group, and acrylic acid vinyl protons with characteristic coupling constants indicating (2E)-configuration.
- Mass Spectrometry: Molecular ion peak consistent with C17H23NO3 (Molecular weight 289.37 g/mol).
- HPLC Purity: >98% purity achieved after purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of halogenated intermediate with azepane | Halogenated 4-methoxybenzaldehyde, azepane, base | Straightforward, good yields | Requires halogenated intermediate preparation |
| Reductive amination of aldehyde with azepane | 3-formyl-4-methoxyphenylacrylic acid, azepane, NaBH3CN | Mild conditions, selective | Sensitive to over-reduction |
| Palladium-catalyzed amination | Halogenated acrylic acid derivative, azepane, Pd catalyst | High selectivity, scalable | Requires expensive catalysts |
Scientific Research Applications
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific bioactivity.
Comparison with Similar Compounds
Core Scaffold Variations
Methoxyphenyl Acrylic Acids :
- (E)-4-Methoxycinnamic Acid (): Lacks the azepane substituent, exhibiting a simpler structure. It is widely used in cosmetics as a UV-B filter due to its planar geometry and conjugation . Melting point: ~168–170°C (varies by isomer) .
- (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic Acid : The azepane group increases molecular weight (~321.4 g/mol estimated) and topological polar surface area (TPSA), likely reducing solubility in aqueous media compared to (E)-4-methoxycinnamic acid (TPSA ≈ 55.8 Ų) .
- Chlorophenoxy-Substituted Analogs: (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic Acid (): Replaces azepane with a chlorophenoxymethyl group. The electronegative chlorine atom enhances lipophilicity (clogP ≈ 3.5) and may influence halogen-bonding interactions in biological systems .
Key Data Table: Substituent Effects on Physicochemical Properties
*clogP estimated using fragment-based methods.
Anticancer Potential
- Bibenzyl Derivatives (): Structurally distinct but functionally relevant, bibenzyls like 3,3’-dihydroxy-5-methoxybibenzyl exhibit cytotoxicity against liver (Bel-7402) and gastric (BGC-823) cancer cells. The azepane-containing compound may leverage its bulky substituent for enhanced receptor binding, though cytotoxicity data are unavailable .
- Benzimidazole-Acrylic Acid Hybrids (): Analogous compounds with 4-methoxyphenyl groups (e.g., 6e ) show moderate bioactivity, suggesting the azepane variant could target similar pathways (e.g., Pin1 inhibition) .
Cosmetic and Industrial Uses
- (E)-4-Methoxycinnamic Acid is a benchmark UV-B filter in sunscreens due to its stability and absorption at ~310 nm . The azepane variant’s larger substituent may shift absorption maxima or reduce photostability, limiting cosmetic utility.
Biological Activity
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid, with the CAS number 1119449-77-2, is an organic compound notable for its unique structural features, including an azepane ring and a methoxyphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- Structure : The compound consists of a seven-membered azepane ring attached to a methoxyphenyl group and an acrylic acid moiety.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, influencing various signaling pathways related to:
- Cell Proliferation
- Apoptosis
- Inflammation
These interactions may modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.
Anticancer Potential
Studies have suggested that compounds with methoxyphenyl groups can possess anticancer properties. The unique structure of this compound may provide similar benefits by inhibiting cancer cell proliferation or inducing apoptosis in malignant cells.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-[3-(Piperidin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid | Structure | Anticancer activity |
| 3-[3-(Morpholin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid | Structure | Antimicrobial properties |
| 3-[3-(Pyrrolidin-1-ylmethyl)-4-methoxyphenyl]-acrylic acid | Structure | Neuroprotective effects |
Case Studies and Research Findings
While specific case studies on this compound are sparse, research on similar compounds provides insights into its potential. For instance:
- Antioxidant Activity : A study demonstrated that related acrylic acids possess significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Compounds with methoxy groups have been linked to neuroprotection in models of neurodegenerative diseases.
Q & A
Q. How does the azepane ring’s conformation influence the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer : The azepane ring’s flexibility and NH group position are critical for binding to bacterial sortases (e.g., Sortase A) or human kinases. Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to analyze interactions between the azepane NH and catalytic cysteine residues. Compare with rigid analogs (e.g., piperidine derivatives) to assess conformational effects on inhibitory potency (IC) . Validate predictions using fluorescence-based enzyme assays (e.g., Sortase A substrate: Abz-LPETG-Dap-Dnp) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Standardize protocols:
- Enzyme Assays : Use consistent substrate concentrations (e.g., 10 µM Abz-LPETG-Dap-Dnp for Sortase A) and pre-incubate enzymes with inhibitors for 30 minutes .
- Purity Verification : Cross-check HPLC-MS and -NMR data to exclude degradation products .
- Positive Controls : Include known inhibitors (e.g., berberine for Sortase A) to calibrate activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s supramolecular interactions in crystal lattices?
- Methodological Answer : Modify substituents (e.g., methoxy → ethoxy, azepane → smaller/larger N-heterocycles) and analyze crystal packing via X-ray diffraction. Quantify hydrogen-bond distances (e.g., O–H···N: ~2.8 Å) and π-π interactions (centroid distances: 3.5–4.0 Å) using Mercury software. Corrogate with solubility and thermal stability (DSC/TGA) to identify optimal functional groups for co-crystallization with target proteins .
Q. What catalytic systems can leverage the α,β-unsaturated carboxylic acid moiety for CO fixation or cross-coupling reactions?
- Methodological Answer : Test palladium or nickel catalysts (e.g., Pd(OAc)/PPh) for carboxylation using CO/CH coupling. Monitor reaction progress via GC-MS (for ethylene consumption) and in situ IR spectroscopy (for CO insertion into the acrylic acid backbone). Optimize base/additive combinations (e.g., NaHMDS with crown ethers) to enhance yield (>80%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
